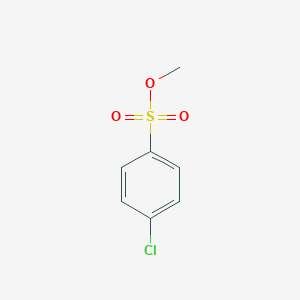

Methyl 4-chlorobenzenesulfonate

Description

Properties

IUPAC Name |

methyl 4-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFKYAZZFFNYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165731 | |

| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15481-45-5 | |

| Record name | Benzenesulfonic acid, 4-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15481-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015481455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chlorobenzenesulfonate (CAS: 15481-45-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chlorobenzenesulfonate, with the CAS number 15481-45-5, is a sulfonate ester that serves as a key intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its reactivity. Primarily utilized as a methylating agent and a building block in the synthesis of more complex molecules, its role in medicinal chemistry and drug development is of significant interest. This document consolidates available spectral data and safety information to provide a thorough resource for laboratory and research applications.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO₃S | [2] |

| Molecular Weight | 206.65 g/mol | [1][2] |

| CAS Number | 15481-45-5 | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 298 °C | [1] |

| Melting Point | 51 °C | [3] |

| Density | 1.382 g/cm³ | [1] |

| Flash Point | 134 °C | [1] |

| Solubility | Soluble in many organic solvents. Decomposes in hot water and hot alcohol. | [4] |

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of this compound. While publicly available spectra are limited, the expected chemical shifts can be predicted based on the structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two main signals:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the sulfonate group will be deshielded compared to the protons ortho to the chlorine atom.

-

Methyl Protons: A singlet for the methyl group protons, typically in the region of δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display characteristic signals for the aromatic and methyl carbons:

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 125-145 ppm). The carbon attached to the sulfur atom and the carbon attached to the chlorine atom will have distinct chemical shifts.

-

Methyl Carbon: A single peak for the methyl carbon, expected in the upfield region of the spectrum.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-chlorobenzenesulfonyl chloride with methanol. A detailed experimental protocol based on a patented method is provided below.[3]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

4-chlorobenzenesulfonyl chloride

-

Methanol

-

Apparatus for distillation

Procedure:

-

A melt of crude, undistilled 4-chlorobenzenesulfonyl chloride is prepared.

-

This melt is added dropwise to methanol at 20 °C with stirring. The dropping funnel should be heated to 50-60 °C to prevent solidification.

-

The reaction mixture is then heated to 60-70 °C for one hour.

-

Excess methanol is removed by distillation at atmospheric pressure.

-

The remaining residue is then subjected to fractional distillation under vacuum.

-

The pure this compound is collected at 154 °C / 8 mbar.[3]

Workflow for Synthesis and Purification:

Figure 2: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

Reactivity

The primary reactivity of this compound stems from the sulfonate ester functionality, which is an excellent leaving group. This makes the compound an effective methylating agent in nucleophilic substitution reactions, proceeding through an Sₙ2 mechanism.[5] The electron-withdrawing nature of the 4-chlorophenyl group further enhances the electrophilicity of the methyl group.

Reactions of aryl sulfonates with nucleophiles can occur at two positions: the sulfur atom of the sulfonyl group or the carbon atom of the ester.[6] In the case of this compound, nucleophilic attack is most likely to occur at the methyl carbon, leading to methylation of the nucleophile.

General Methylation Reaction:

Figure 3: General methylation reaction using this compound.

Applications in Pharmaceutical Synthesis

The methyl sulfonate group can be used to introduce a methyl group into a molecule, which can have a profound impact on the pharmacological properties of a drug candidate. This "magic methyl" effect can influence a molecule's potency, selectivity, and metabolic stability.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility as a methylating agent and as a building block for more complex molecular architectures makes it a relevant compound for researchers in academia and the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in the laboratory. Further research into its applications in the synthesis of novel therapeutic agents is warranted.

References

- 1. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 4. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-chlorobenzenesulfonate (C7H7ClO3S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C7H7ClO3S. It belongs to the class of sulfonate esters, which are recognized for their utility as reactive intermediates in organic synthesis. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to the pharmaceutical industry and drug development. The document includes tabulated quantitative data, detailed experimental protocols, and visualizations of key chemical processes to serve as a practical resource for researchers and professionals in the field.

Introduction

This compound, also known as methyl p-chlorobenzenesulfonate, is a sulfonate ester that serves as a methylating agent in organic synthesis.[1][2] Its structure comprises a methyl group attached to the sulfonate ester of 4-chlorobenzenesulfonic acid. The presence of the electron-withdrawing chlorophenyl group and the sulfonate ester functionality makes it a reactive molecule, particularly susceptible to nucleophilic attack.

In the context of drug development, sulfonate esters are a class of compounds of significant interest. They are not only key intermediates in the synthesis of complex pharmaceutical molecules but are also recognized as potential genotoxic impurities (PGIs) that require careful monitoring and control in active pharmaceutical ingredients (APIs).[3] This guide aims to provide a thorough understanding of this compound, enabling its safe and effective use in research and development while also highlighting important safety and regulatory considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2][4] |

| Synonyms | Methyl p-chlorobenzenesulfonate, 4-Chlorobenzene-sulfonmethyl-ester | [2][4] |

| CAS Number | 15481-45-5 | [2][4] |

| Molecular Formula | C7H7ClO3S | [2][4][5] |

| Molecular Weight | 206.65 g/mol | [2][4][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 51 °C | [6] |

| Boiling Point | 298 °C | [6] |

| Density | 1.382 g/cm³ | [6] |

| Flash Point | 134 °C | [6] |

| Solubility | Soluble in ethanol, ether, benzene; insoluble in water. | [7] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. A summary of available spectral data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Data available on PubChem. | [4] |

| ¹³C NMR | Data available on PubChem. | [4] |

| Infrared (IR) Spectroscopy | Data available on PubChem. | [4] |

| Mass Spectrometry (MS) | Data available on PubChem. | [4] |

Synthesis and Purification

This compound is typically synthesized by the esterification of 4-chlorobenzenesulfonyl chloride with methanol. The reaction is generally straightforward and can be performed under mild conditions.

General Synthesis Workflow

The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with methanol, often in the presence of a base to neutralize the hydrochloric acid byproduct. The workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis procedure.

Materials:

-

4-chlorobenzenesulfonyl chloride

-

Methanol

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To 96 parts of methanol, slowly add the crude, undistilled melt of 4-chlorobenzenesulfonyl chloride (prepared from 112.5 parts of chlorobenzene) dropwise at 20 °C with stirring. The dropping funnel should be heated to 50-60 °C to prevent solidification of the sulfonyl chloride.

-

After the addition is complete, heat the mixture to 60-70 °C for 1 hour.

-

Distill off the excess methanol at atmospheric pressure.

-

The remaining residue is then subjected to fractional distillation under vacuum.

-

Collect the fraction of pure this compound at 154 °C / 8 mbar. This process yields approximately 192 parts of the product (93.0% of theory, based on the chlorobenzene used) with a melting point of 51 °C.

Reactivity and Mechanisms

The primary reactivity of this compound stems from its nature as a sulfonate ester, making it a good leaving group in nucleophilic substitution reactions. It is an effective methylating agent for a variety of nucleophiles.

Methylation of Nucleophiles

This compound can methylate O-nucleophiles (such as phenols and carboxylates) and N-nucleophiles (such as amines and heterocycles). The general reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.

Caption: SN2 mechanism for the methylation of a nucleophile (Nu:⁻) by this compound.

Experimental Considerations for Methylation Reactions:

-

Reaction with Phenols: The methylation of phenols is typically carried out in the presence of a base (e.g., K₂CO₃, NaOH) to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The reaction is often performed in a polar aprotic solvent like acetone or DMF.[1]

-

Reaction with Amines: The methylation of amines can proceed directly, as amines are sufficiently nucleophilic. However, a non-nucleophilic base may be added to scavenge the sulfonic acid byproduct. The reaction can lead to mono-, di-, and even tri-methylated products depending on the amine's structure and the reaction conditions.

Applications in Drug Development and Research

While not a final drug product itself, this compound and related sulfonate esters play crucial roles in pharmaceutical research and development.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Due to its ability to act as a methylating agent, this compound can be a valuable reagent in the synthesis of complex drug molecules. The introduction of a methyl group can significantly impact a molecule's pharmacological properties, including its binding affinity, metabolic stability, and bioavailability.

Genotoxic Impurity Considerations

Sulfonate esters, including this compound, are classified as potential genotoxic impurities (PGIs). Their presence in APIs is a significant concern for regulatory agencies due to their potential to cause DNA damage.[3] Therefore, highly sensitive analytical methods are required to detect and quantify trace levels of these impurities in drug substances.

Ames Test for Mutagenicity: The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. Data from Ames tests on related compounds can provide an indication of the potential genotoxicity of this compound. For example, a bacterial reverse mutation assay (Ames test) is a standard in vitro test for mutagenicity.[4][13][14] A substance is considered non-mutagenic if the reversion rate is below a certain threshold compared to the solvent control and no dose-dependent response is observed.[4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [10] |

| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [10] |

| H330: Fatal if inhaled. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P284: Wear respiratory protection. P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [10] |

| H350: May cause cancer. | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10] |

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid inhalation of vapor or mist.[10]

-

Keep the container tightly closed in a dry and well-ventilated place.[10]

-

Handle under an inert atmosphere as it is moisture-sensitive.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

Conclusion

This compound is a versatile and reactive chemical with important applications in organic synthesis, particularly within the pharmaceutical industry. Its role as a methylating agent allows for the introduction of methyl groups, a common strategy in drug design to modulate the properties of bioactive molecules. However, its potential genotoxicity necessitates stringent control and monitoring when it is a potential impurity in drug substances. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safety considerations to aid researchers and drug development professionals in its responsible and effective utilization. Further research into its specific applications in the synthesis of novel therapeutic agents will continue to define its role in medicinal chemistry.

References

- 1. Research Portal [openresearch.surrey.ac.uk]

- 2. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]

- 4. bulldog-bio.com [bulldog-bio.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Sciencemadness Discussion Board - Methylation of phenols with Methyl Nitrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. d-nb.info [d-nb.info]

- 14. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 4-chlorobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 4-chlorobenzenesulfonate, a chemical compound of interest in various research and development applications. The information is presented to facilitate easy access and comparison, with detailed methodologies for the determination of key physical characteristics.

Core Physical Properties

This compound is a benzenesulfonate ester characterized by a methyl group and a chlorine atom attached to the benzene ring. Understanding its physical properties is fundamental for its application in synthesis, formulation, and quality control.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Units | Notes |

| Molecular Formula | C₇H₇ClO₃S | - | [1] |

| Molecular Weight | 206.65 | g/mol | [1] |

| Melting Point | 51 | °C | [2] |

| Boiling Point | 298 | °C | at atmospheric pressure[3] |

| 154 | °C | at 8 mbar[2] | |

| Density | 1.382 | g/cm³ | [3] |

| Flash Point | 134 | °C | [3] |

| Appearance | White to off-white solid | - | [3] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath to ensure uniform heating, a thermometer or temperature sensor, and a magnifying lens for observation.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

-

Data Recording: The melting point is reported as a range of these two temperatures. A narrow melting range is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation Method (at Reduced Pressure)

-

Apparatus: A vacuum distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, a thermometer, a pressure gauge (manometer), and a vacuum pump.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The system is evacuated to the desired pressure, which is monitored by the manometer.

-

The distillation flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and the vapor condenses on the thermometer bulb, with the condensate dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.

-

-

Data Recording: The boiling point is reported along with the pressure at which it was measured (e.g., 154 °C at 8 mbar).

Density Determination

Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring its mass and the volume it displaces.

Methodology: Liquid Displacement Method

-

Mass Measurement: A sample of solid this compound is weighed accurately using an analytical balance.

-

Volume Measurement:

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent). The initial volume of the liquid is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative and Semi-Quantitative Determination

-

Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Procedure:

-

A small, known amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the selected solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated (e.g., by vortexing) at a constant temperature (e.g., room temperature) for a specific period.

-

Visual observation is made to determine if the solid has completely dissolved.

-

-

Data Recording: The solubility is typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL). For instance, this compound is generally soluble in polar organic solvents and insoluble in water.

Logical Classification of Physical Properties

The following diagram illustrates the logical classification of the physical properties discussed in this guide.

Caption: Logical categorization of the physical properties of this compound.

References

An In-depth Technical Guide to Methyl 4-chlorobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorobenzenesulfonate is a chemical compound of significant interest in organic synthesis and serves as a versatile reagent and intermediate in various chemical transformations. Its structure, comprising a chlorinated benzene ring attached to a methyl sulfonate group, imparts a unique reactivity profile, making it a valuable tool for researchers and professionals in drug development and chemical manufacturing. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a focus on its practical applications in a laboratory setting.

Chemical Structure and Properties

This compound is an aromatic sulfonate ester. The presence of an electron-withdrawing chlorine atom on the benzene ring and the sulfonate group influences the electrophilicity of the methyl group and the aromatic ring.

Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 15481-45-5[1]

-

Molecular Formula: C₇H₇ClO₃S[1]

-

SMILES: COS(=O)(=O)C1=CC=C(C=C1)Cl[1]

-

InChI: InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 206.65 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 51-52 °C | |

| Boiling Point | 298 °C | |

| Density | 1.382 g/cm³ | |

| Flash Point | 134 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to the sulfonate group |

| ~7.5 | Doublet | 2H | Aromatic protons ortho to the chlorine atom |

| ~3.9 | Singlet | 3H | Methyl protons (-OCH₃) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~141 | Aromatic carbon attached to the sulfur atom |

| ~140 | Aromatic carbon attached to the chlorine atom |

| ~129 | Aromatic carbons ortho to the chlorine atom |

| ~128 | Aromatic carbons ortho to the sulfonate group |

| ~58 | Methyl carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1580, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1360, 1180 | Strong | S=O stretch (asymmetric and symmetric) |

| ~1090 | Strong | S-O stretch |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 206/208 | Molecular ion peak (M⁺) with isotopic pattern for chlorine |

| 175 | [M - OCH₃]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

| 95 | [C₆H₄SO₂]⁺ |

| 79 | [SO₃H]⁺ |

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the esterification of 4-chlorobenzenesulfonyl chloride with methanol.

Materials:

-

4-chlorobenzenesulfonyl chloride

-

Methanol (anhydrous)

-

Pyridine or triethylamine (base)

-

Dichloromethane (solvent)

-

1 M HCl solution

-

Saturated NaCl solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous methanol (1.1 equivalents) to the solution, followed by the dropwise addition of a base such as pyridine or triethylamine (1.2 equivalents).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and saturated NaCl solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Logical Workflow for Synthesis:

Reactivity and Applications

This compound is primarily used as a methylating agent in organic synthesis. The sulfonate is an excellent leaving group, facilitating nucleophilic substitution reactions at the methyl carbon.

Methylation Reactions

This compound can efficiently methylate a variety of nucleophiles, including amines, phenols, and thiols. This reactivity is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals.

General Reaction Scheme:

Role in Drug Development

While direct applications of this compound in final drug structures are uncommon, its role as a key intermediate and methylating agent is significant. The introduction of a methyl group can profoundly impact the pharmacological properties of a drug molecule, including its potency, selectivity, and metabolic stability. The use of reagents like this compound allows for the precise and efficient incorporation of this important functional group during the drug discovery and development process. For instance, it can be employed in the synthesis of precursors for various active pharmaceutical ingredients (APIs).

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined chemical properties and reactivity make it an important tool for researchers and professionals, particularly in the field of drug development. A thorough understanding of its synthesis, spectroscopic characterization, and reactivity is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding of these aspects to aid in the successful application of this compound in research and development endeavors.

References

A Comprehensive Technical Guide to Methyl 4-chlorobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl 4-chlorobenzenesulfonate, a chemical compound of interest in various research and development applications. The document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its relevance within the field of drug discovery, supported by quantitative data and procedural diagrams.

Chemical Identity and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is systematically identified by a range of chemical descriptors and registry numbers essential for accurate documentation and research.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 15481-45-5 | [1][2][3] |

| Molecular Formula | C7H7ClO3S | [1][3][4] |

| SMILES | COS(=O)(=O)C1=CC=C(C=C1)Cl | [1][4] |

| InChI | InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | [1][4] |

| InChIKey | VQFKYAZZFFNYQV-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, application in synthesis, and prediction of its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Weight | 206.65 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 51 °C | [5] |

| Boiling Point | 298 °C | [3] |

| Density | 1.382 g/cm³ | [3] |

| Flash Point | 134 °C | [3] |

| Storage Temperature | 2-8 °C | [3] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a two-step process, starting from chlorobenzene. The protocols below provide detailed methodologies for the preparation of the key intermediate and the final product.

A common precursor for the target compound is 4-chlorobenzenesulfonyl chloride. A representative synthesis protocol is as follows:

-

To 122 g (1.05 mol) of chlorosulfonic acid, add 112.6 g (1.0 mol) of chlorobenzene dropwise over a period of one hour, maintaining the temperature at 70°C.[6]

-

Stir the resulting mixture at this temperature for an additional 15 minutes.[6]

-

Add 1 g of sulfamic acid to the mixture.[6]

-

Proceed to add 180 g (1.5 mol) of thionyl chloride dropwise at 70°C over the course of two hours to yield the 4-chlorobenzenesulfonyl chloride intermediate.[6]

The final product is synthesized from the 4-chlorobenzenesulfonyl chloride intermediate.

-

A crude melt of 4-chlorobenzenesulfonyl chloride (prepared from 112.5 parts of chlorobenzene) is added dropwise to 96 parts of methanol at 20°C.[5] The dropping funnel should be heated to 50-60°C to maintain the melt.[5]

-

The mixture is then stirred and heated to a temperature of 60-70°C for one hour.[5]

-

Following the reaction, excess methanol is distilled off at atmospheric pressure.[5]

-

The remaining residue is then subjected to vacuum fractionation.[5]

-

The pure this compound product distills at 154°C / 8 mbar, with an expected yield of approximately 93.0%.[5]

Relevance in Drug Development: The "Magic Methyl" Effect

While this compound serves as a versatile chemical intermediate, its structural components—specifically the methyl group—are of high significance in drug design and lead compound optimization.[7] The strategic introduction of a methyl group can profoundly alter a molecule's properties in what is often termed the "magic methyl" effect.[8]

This compound can serve as a building block or reagent in syntheses where the controlled addition of a methyl group or a substituted phenylsulfonate is desired. Understanding the impact of such modifications is crucial for drug development professionals.

-

Pharmacodynamic Properties: Adding a methyl group can enhance binding affinity to a target receptor. This is often achieved by displacing water molecules in the binding pocket, leading to favorable hydrophobic interactions, or by inducing a conformational change that is more favorable for binding.[8]

-

Physicochemical Properties: Methylation typically increases lipophilicity (LogP), which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] It can also disrupt planarity in a molecule, which paradoxically can sometimes increase aqueous solubility by hindering crystal packing.[8]

-

Pharmacokinetic Properties: A methyl group can block sites of metabolism on a molecule.[7] By being placed at a position susceptible to oxidation by metabolic enzymes (a "soft spot"), the methyl group can sterically hinder the enzyme's access, thereby increasing the drug's metabolic stability and half-life.[7][8]

Safety and Handling

This compound and related sulfonyl chlorides require careful handling in a laboratory setting. It is imperative to consult the full Safety Data Sheet (SDS) before use.

-

Handling: Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9] Avoid contact with skin, eyes, and inhalation of any dust or vapors.[9]

-

Hazards: Some related compounds are corrosive and can cause severe skin and eye burns.[10] They may react violently with water.[10]

-

Storage: Store in a tightly closed container in a well-ventilated place, typically at refrigerated temperatures (2-8°C).[3]

This guide serves as a technical resource for professionals engaged in chemical research and pharmaceutical development, providing foundational data and procedural insights into this compound and its broader relevance in the field.

References

- 1. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. 4-Chlorobenzene-sulfonmethyl-ester | 15481-45-5 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Methyl 4-chlorobenzenesulfonate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorobenzenesulfonate, a sulfonate ester of significant interest in organic synthesis, serves as a versatile reagent, particularly in methylation reactions. Its utility is underscored by the presence of a good leaving group, the 4-chlorobenzenesulfonate anion, which facilitates nucleophilic substitution reactions. This guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in the pharmaceutical sciences.

Nomenclature and Synonyms: A Comprehensive Lexicon

Clarity in chemical communication is paramount. This compound is known by several names, which can be a source of ambiguity. The following table provides a consolidated list of its synonyms and identifiers.[1]

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 15481-45-5[1] |

| Common Synonyms | Methyl p-chlorobenzenesulfonate[1] |

| 4-Chlorobenzenesulfonic acid methyl ester[1] | |

| Benzenesulfonic acid, 4-chloro-, methyl ester[1] | |

| 4-Chlorobenzene-sulfonmethyl-ester[1] | |

| Molecular Formula | C₇H₇ClO₃S[1] |

| Molecular Weight | 206.65 g/mol [1] |

| InChI | InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3[1] |

| InChIKey | VQFKYAZZFFNYQV-UHFFFAOYSA-N[1] |

| SMILES | COS(=O)(=O)C1=CC=C(C=C1)Cl[1] |

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting.

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Melting Point | 51 °C | |

| Boiling Point | 298 °C | |

| Density | 1.382 g/cm³ | |

| Flash Point | 134 °C | |

| Storage Temperature | 2-8°C |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the esterification of 4-chlorobenzenesulfonyl chloride with methanol. The following protocol is a detailed, self-validating procedure adapted from established methods.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-chlorobenzenesulfonyl chloride and methanol.

Materials:

-

4-chlorobenzenesulfonyl chloride

-

Methanol (anhydrous)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, including a round-bottom flask, addition funnel, and condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base and Alcohol: To the stirred solution, add triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous methanol (1.2 equivalents) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Organic Synthesis

This compound is a potent methylating agent, valued for its ability to introduce a methyl group onto various nucleophiles. The electron-withdrawing nature of the chlorophenyl group enhances the leaving group ability of the sulfonate, making the methyl group susceptible to nucleophilic attack.

N-Methylation of Amines

Primary and secondary amines readily react with this compound to yield the corresponding methylated amines. This reaction is fundamental in the synthesis of many pharmaceutical and agrochemical compounds.

Reaction Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methyl group, leading to the displacement of the 4-chlorobenzenesulfonate anion.

Caption: SN2 mechanism for the N-methylation of a primary amine.

O-Methylation of Phenols

Phenols can be converted to their corresponding methyl ethers (anisoles) using this compound in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the methylating agent.

Causality in Experimental Design: The choice of base is critical. A strong, non-nucleophilic base such as potassium carbonate is often preferred to prevent competition with the phenoxide for the methylating agent. The reaction is typically carried out in a polar aprotic solvent like acetone or DMF to facilitate the dissolution of the phenoxide salt and promote the SN2 reaction.

Role in Drug Development and Pharmaceutical Intermediates

Analytical Methodologies: Ensuring Purity and Quality

The purity of reagents and intermediates is critical in drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the quantitative analysis of this compound.

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).

-

Sample Preparation: A known amount of the sample is dissolved in the mobile phase or a compatible solvent.

-

Quantification: A calibration curve is constructed using standards of known concentrations to determine the concentration of the analyte in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like sulfonate esters.

Illustrative GC-MS Protocol:

-

GC Column: A capillary column suitable for the analysis of polar compounds (e.g., a wax-type column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is used to ensure good separation of the analyte from any impurities.

-

Injector: Split/splitless injection mode.

-

MS Detector: Electron ionization (EI) is typically used. The mass spectrometer is operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for methylation reactions. Its predictable reactivity, coupled with the ability to be synthesized and analyzed using standard laboratory techniques, makes it an important tool for researchers in both academic and industrial settings, including those in the field of drug development. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Methyl 4-Chlorobenzoate: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hainan Sincere Industries. (n.d.). What is benzene sulphonic acid used for drug synthesis?. Retrieved from [Link]

-

Analytical Methods. (2011). Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry. Retrieved from [Link]

-

PubMed. (2013). Alkylation of phenol: a mechanistic view. Retrieved from [Link]

-

ResearchGate. (2019). How to analyze alkyl distribution of Methyl Ester Sulfonate / Sulfonated Methyl Ester?. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Retrieved from [Link]

-

Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. Retrieved from [Link]

-

Ataman Kimya. (2025). A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. Retrieved from [Link]

-

Journal of Chemistry. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information]. Retrieved from [Link]

-

ResearchGate. (2025). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. Retrieved from [Link]

-

CDC Stacks. (n.d.). [Supporting Information]. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Benzenesulfonic Acid in Pharmaceutical Intermediates and Beyond. Retrieved from [Link]

-

RSC Publishing. (2017). Iodobenzene-catalyzed synthesis of aryl sulfonate esters from aminoquinolines via remote radical C–O cross-coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

Sumitomo Kagaku. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Chromatography. Retrieved from [Link]

-

MDPI. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]

-

MDPI. (2024). Biomedical Applications of Sulfonylcalix[2]arene-Based Metal–Organic Supercontainers. Retrieved from [Link]

-

University of Illinois. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Retrieved from [Link]

- Google Patents. (n.d.). US3446856A - Methylation of phenols.

- Google Patents. (n.d.). US9260421B2 - Pharmaceutical intermediates and process for the preparation thereof.

-

Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]

- Google Patents. (n.d.). US4453004A - Process for the alkylation of phenolic compounds.

-

Asian Publication Corporation. (n.d.). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Retrieved from [Link]

-

Scribd. (n.d.). Lab 4 HPLC. Retrieved from [Link]

-

ResearchGate. (2025). Effects of alcohols on micellization and on the reaction methyl 4‐nitrobenzenesulfonate + Br− in cetyltrimethylammonium bromide aqueous micellar solutions. Retrieved from [Link]

-

ResearchGate. (2025). Effects of head group size on the reaction methyl 4-nitrobenzenesulfonate + Br− in water-ethylene glycol cetyltrialkylammonium bromide micellar solutions. Retrieved from [Link]

Sources

- 1. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hnsincere.com [hnsincere.com]

- 3. Methyl benzenesulfonate: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]

- 4. Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-chlorobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-chlorobenzenesulfonate (CAS No. 15481-45-5), a chemical compound relevant in various research and development applications. This document presents key spectroscopic data in a structured format, details experimental methodologies, and includes visualizations to facilitate a deeper understanding of the compound's structural characteristics.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

| ¹H NMR Data | |

| Chemical Shift (δ) [ppm] | Assignment |

| 3.8 | -OCH₃ (singlet) |

| 7.6 | Aromatic H (doublet) |

| 7.9 | Aromatic H (doublet) |

| Solvent | CDCl₃ |

| Reference | Tetramethylsilane (TMS) |

| Spectrometer Frequency | 90 MHz |

| ¹³C NMR Data | |

| Chemical Shift (δ) [ppm] | Assignment |

| 58.1 | -OCH₃ |

| 129.1 | Aromatic CH |

| 129.8 | Aromatic CH |

| 135.5 | Aromatic C-S |

| 141.5 | Aromatic C-Cl |

| Solvent | CDCl₃ |

| Reference | Tetramethylsilane (TMS) |

| Spectrometer Frequency | 22.63 MHz |

| FTIR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3088 - 2961 | C-H stretch (aromatic & alkyl) |

| 1585 | C=C stretch (aromatic) |

| 1377 | S=O stretch (asymmetric) |

| 1184 | S=O stretch (symmetric) |

| 1088 | C-O stretch |

| 984 | S-O stretch |

| 752 | C-Cl stretch |

| Sample Preparation | KBr Pellet |

| Mass Spectrometry Data | |

| m/z | Assignment |

| 206 | [M]⁺ (Molecular Ion) |

| 175 | [M - OCH₃]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 75 | [C₆H₃]⁺ |

| Ionization Method | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following sections provide an overview of the general experimental protocols employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[1]

Data Acquisition: The NMR spectra are recorded on a spectrometer, such as a Bruker DRX (400 MHz for ¹H NMR and 100 MHz for ¹³C NMR) or a Varian CFT-20.[2] For a typical ¹H NMR experiment, the acquisition parameters include a specific number of scans and a defined relaxation delay. For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum by removing C-H coupling.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a common preparation technique.[4] A small amount of the finely ground sample is mixed with dry KBr powder and pressed under high pressure to form a transparent pellet.[4][5] This pellet is then placed in the sample holder of the FTIR instrument.[4]

Data Acquisition: The FTIR spectrum is recorded using an FTIR spectrometer, such as a SHIMADZU FT-IR 8000.[1] A background spectrum of a blank KBr pellet is first collected to correct for any atmospheric and instrumental interferences. The sample pellet is then scanned to obtain the infrared spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. Electron Ionization (EI) is a common method for volatile and semi-volatile organic compounds.[6][7] In EI, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[6][7][8]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector then records the abundance of each ion, generating a mass spectrum that provides information about the molecular weight and fragmentation pattern of the compound.

Visualizations

To further elucidate the processes involved in obtaining and interpreting the spectroscopic data, the following diagrams are provided.

Caption: Workflow for Spectroscopic Analysis.

Caption: Key Fragmentation Pathways in Mass Spectrometry.

References

- 1. rsc.org [rsc.org]

- 2. eng.uc.edu [eng.uc.edu]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 4-chlorobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 4-chlorobenzenesulfonate. The document details the chemical shifts, coupling constants, and signal multiplicities, supported by a standard experimental protocol for data acquisition. Visual aids, including a signaling pathway diagram, are provided to facilitate a deeper understanding of the spectral data in the context of the molecule's structure.

Introduction

This compound (C₇H₇ClO₃S) is an organic compound frequently used in synthetic chemistry as a methylating agent. Its structure consists of a 4-chlorophenyl group attached to a sulfonate ester with a methyl group. The characterization of this compound is crucial for quality control and reaction monitoring. ¹H NMR spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of this compound. This guide offers a detailed interpretation of its ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct sets of signals corresponding to the aromatic protons of the 4-chlorophenyl ring and the protons of the methyl ester group.

Table 1: Summary of Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| Ha | ~7.85 | Doublet | 2H | ~8.8 | Aromatic Protons (ortho to SO₃CH₃) |

| Hb | ~7.55 | Doublet | 2H | ~8.8 | Aromatic Protons (ortho to Cl) |

| Hc | ~3.90 | Singlet | 3H | - | Methyl Protons (-OCH₃) |

Note: The chemical shifts are predicted based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

Spectral Interpretation and Signaling Pathways

The aromatic region of the spectrum displays a characteristic AA'BB' system due to the para-substitution on the benzene ring. The protons ortho to the electron-withdrawing sulfonate group (Ha) are deshielded and appear at a lower field compared to the protons ortho to the chlorine atom (Hb). Both signals appear as doublets due to ortho-coupling with their adjacent protons. The methyl protons (Hc) appear as a singlet in the upfield region, as they have no adjacent protons to couple with.

Caption: ¹H NMR signaling pathways for this compound.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standard protocol for obtaining the ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

4.2. Instrument Parameters

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm (-2 to 14 ppm)

4.3. Data Processing

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the signal multiplicities and measure the coupling constants.

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

This technical guide provides a thorough analysis of the ¹H NMR spectrum of this compound, including predicted spectral data, a detailed experimental protocol, and visual representations of the molecular structure's signaling pathways and the experimental workflow. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the accurate identification and characterization of this important chemical compound.

The Definitive Guide to 13C NMR Characterization of Methyl 4-chlorobenzenesulfonate

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

Methyl 4-chlorobenzenesulfonate is a key intermediate in organic synthesis, frequently employed in the introduction of the methylsulfonyl group and as a protecting group. Its precise chemical structure and purity are paramount for the successful outcome of multi-step synthetic pathways in pharmaceutical and materials science research. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the unambiguous structural elucidation and purity assessment of this compound. This guide provides a comprehensive, in-depth analysis of the 13C NMR characterization of this compound, moving beyond a simple data report to offer a rationale-driven approach to spectral interpretation, grounded in fundamental principles and field-proven insights.

The Strategic Importance of 13C NMR in Quality Control and Research

In the landscape of drug development and materials science, the unequivocal confirmation of a molecule's carbon framework is a non-negotiable checkpoint. For a seemingly simple molecule like this compound, with its distinct aromatic and aliphatic regions, 13C NMR offers a direct window into its molecular soul. Each unique carbon atom in the structure gives rise to a distinct signal in the 13C NMR spectrum, providing a "fingerprint" that is highly sensitive to the local electronic environment. This sensitivity allows for the confident identification of the compound, the detection of isomeric impurities, and the assessment of sample purity.

The causality behind choosing 13C NMR lies in its ability to provide:

-

Direct evidence of the carbon skeleton: Unlike techniques that probe functional groups, 13C NMR directly observes the core structure of the molecule.

-

Sensitivity to subtle electronic changes: The chemical shift of each carbon is exquisitely sensitive to the inductive and resonance effects of neighboring atoms and functional groups.

-

Quantitative potential (with appropriate experimental setup): While not as straightforward as 1H NMR, quantitative 13C NMR can be employed to determine the relative amounts of different compounds in a mixture.

This guide will now delve into the practical aspects of acquiring and interpreting the 13C NMR spectrum of this compound, transforming raw data into actionable molecular insights.

Experimental Protocol: A Self-Validating System for Accurate Data Acquisition

The integrity of any spectral data is fundamentally linked to the rigor of the experimental protocol. The following step-by-step methodology is designed to be a self-validating system, ensuring the acquisition of a high-quality, interpretable 13C NMR spectrum.

1. Sample Preparation: The Foundation of a Good Spectrum

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum with a good signal-to-noise ratio.

-

Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous peaks, complicating spectral analysis.

-

Solvent Selection: A deuterated solvent is essential to avoid overwhelming the analyte signals with solvent signals. Chloroform-d (CDCl3) is a common and suitable choice for this compound due to its excellent solubilizing power for many organic molecules and its single carbon signal at approximately 77.16 ppm, which can serve as a secondary chemical shift reference.

-

Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[1][2] This concentration provides a good balance between obtaining a strong signal in a reasonable time and avoiding issues with viscosity that can lead to broader lines.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm. A small amount (typically <1% v/v) should be added to the sample to provide a precise reference for the chemical shift scale.

-

Sample Filtration: To ensure a homogeneous magnetic field within the sample, it is crucial to remove any particulate matter. The dissolved sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters: Optimizing for Clarity and Sensitivity

The following parameters are typical for a modern high-field NMR spectrometer (e.g., 400-600 MHz for 1H) and are designed to yield a high-quality proton-decoupled 13C NMR spectrum.

-

Spectrometer Frequency: The 13C resonance frequency will be approximately one-quarter of the proton frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually sufficient to allow for the decay of the free induction signal (FID).

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow the carbon nuclei to return to thermal equilibrium between pulses. This is particularly important for quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans is required compared to 1H NMR. Typically, 128 to 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to encompass the full range of expected chemical shifts for organic molecules.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

This robust protocol ensures that the acquired spectrum is a true and accurate representation of the molecular structure of this compound.

Spectral Analysis: Decoding the 13C NMR Spectrum of this compound

The 13C NMR spectrum of this compound is expected to exhibit five distinct signals, corresponding to the five unique carbon environments in the molecule. The para-substitution pattern of the benzene ring results in a plane of symmetry, making the carbons ortho to the sulfonate group (C-2 and C-6) and the carbons meta to the sulfonate group (C-3 and C-5) chemically equivalent.

Molecular Structure and Carbon Numbering

Caption: Chemical structure of this compound with carbon numbering.

Predicted and Assigned 13C NMR Chemical Shifts

The interpretation of the 13C NMR spectrum is based on the well-established principles of substituent effects on the chemical shifts of aromatic carbons. The chloro and methylsulfonate groups are both electron-withdrawing, which influences the electron density and, consequently, the chemical shifts of the benzene ring carbons.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) | Rationale for Assignment |

| C-7 (CH3) | ~58 | Quartet (q) | Aliphatic carbon attached to an electronegative oxygen atom, resulting in a downfield shift compared to a standard methyl group. |

| C-2, C-6 | ~129 | Doublet (d) | Aromatic carbons ortho to the electron-withdrawing sulfonate group. |

| C-3, C-5 | ~130 | Doublet (d) | Aromatic carbons meta to the sulfonate group and ortho to the chloro group. |

| C-1 | ~135 | Singlet (s) | Quaternary aromatic carbon directly attached to the strongly electron-withdrawing sulfonate group. |

| C-4 | ~141 | Singlet (s) | Quaternary aromatic carbon directly attached to the electronegative chlorine atom. |

Causality Behind the Chemical Shift Assignments:

-

Electron-Withdrawing Effects: Both the chloro and methylsulfonate groups are electron-withdrawing through inductive effects. The sulfonate group also exhibits a strong electron-withdrawing resonance effect. These effects generally lead to a deshielding of the aromatic carbons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene (128.5 ppm).

-

Quaternary Carbons (C-1 and C-4): The carbons directly attached to the substituents (ipso-carbons) experience the most significant deshielding. The carbon attached to the sulfonate group (C-1) is expected to be significantly downfield due to the strong electron-withdrawing nature of this group. Similarly, the carbon attached to the chlorine atom (C-4) is also shifted downfield.

-

Protonated Aromatic Carbons (C-2, C-3, C-5, C-6): The chemical shifts of these carbons are influenced by the combined inductive and resonance effects of both substituents. The signals for C-2/C-6 and C-3/C-5 are expected to be in the typical aromatic region, with their exact positions determined by the interplay of these electronic effects.

-

Methyl Carbon (C-7): The methyl carbon is attached to an oxygen atom, which is highly electronegative. This causes a significant downfield shift for the methyl signal compared to a typical alkane methyl group (which would appear around 10-20 ppm).

Visualizing the Workflow for Spectral Interpretation

Caption: Workflow for the 13C NMR characterization of this compound.

Conclusion: A Powerful Tool for Molecular Verification

13C NMR spectroscopy provides an unequivocal and detailed characterization of this compound. By following a robust experimental protocol and applying a sound understanding of chemical shift theory and substituent effects, researchers can confidently verify the structure and purity of this important synthetic intermediate. The distinct five-line spectrum serves as a unique fingerprint, ensuring the quality and identity of the material used in critical research and development applications. This guide has provided the foundational knowledge and practical insights necessary for any scientist or professional to effectively utilize 13C NMR for the comprehensive analysis of this compound.

References

solubility of Methyl 4-chlorobenzenesulfonate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 4-chlorobenzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative public data, this document focuses on providing estimated solubility in a range of common organic solvents, detailed experimental protocols for its precise determination, and a logical workflow for solubility assessment.

Introduction to this compound

This compound (CAS No. 15481-45-5) is a sulfonate ester widely utilized as a methylating agent in organic synthesis. Its reactivity and effectiveness are highly dependent on its solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore critical for optimizing reaction conditions, facilitating purification processes, and for its potential application in drug development.

Estimated Quantitative Solubility Data

The following table summarizes the estimated solubility of this compound in a variety of common organic solvents at ambient temperature (approximately 20-25°C).

| Solvent | Polarity Index | Estimated Solubility Category | Estimated Solubility Range (mg/mL) |

| Polar Protic Solvents | |||

| Methanol | 6.6 | High | > 100 |

| Ethanol | 5.2 | High | > 100 |

| Polar Aprotic Solvents | |||

| Acetone | 5.4 | High | > 100 |

| Acetonitrile | 6.2 | Medium | 10 - 100 |

| Ethyl Acetate | 4.3 | Medium | 10 - 100 |

| Dichloromethane | 3.4 | Medium | 10 - 100 |

| Tetrahydrofuran (THF) | 4.2 | High | > 100 |

| Non-Polar Solvents | |||

| Toluene | 2.4 | Low | 1 - 10 |

| Hexane | 0.0 | Insoluble | < 1 |

| Aqueous | |||

| Water | 9.0 | Insoluble | < 1 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the following detailed experimental protocol for the isothermal shake-flask method is provided. This method is considered the gold standard for determining the thermodynamic solubility of a solid in a liquid.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Sealable glass vials with PTFE-lined caps

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-